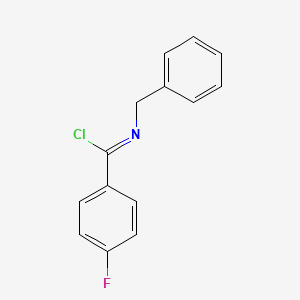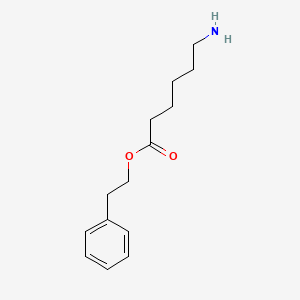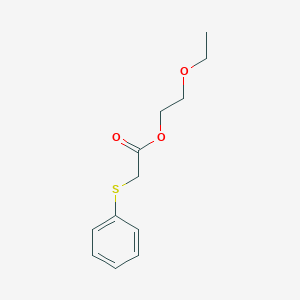
Chromium;oxo(sulfanylidene)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium;oxo(sulfanylidene)molybdenum is a complex compound that combines the unique properties of chromium and molybdenum. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and biochemistry. The presence of oxo and sulfanylidene ligands adds to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium;oxo(sulfanylidene)molybdenum typically involves the reaction of chromium and molybdenum precursors under controlled conditions. One common method is the reaction of chromium(V) oxide with molybdenum disulfide in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve high-temperature processes and the use of specialized equipment to ensure purity and yield. Techniques such as chemical vapor deposition (CVD) and solid-state reactions are often employed to produce large quantities of the compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Chromium;oxo(sulfanylidene)molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands such as phosphines and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxo-molybdenum(VI) species, while reduction reactions may yield molybdenum(IV) complexes.
Aplicaciones Científicas De Investigación
Chromium;oxo(sulfanylidene)molybdenum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the production of high-performance materials, including alloys and coatings, due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism by which chromium;oxo(sulfanylidene)molybdenum exerts its effects involves the interaction of its oxo and sulfanylidene ligands with various molecular targets. In catalytic processes, the compound facilitates the transfer of oxygen or sulfur atoms to substrates, thereby promoting oxidation or reduction reactions. The molecular pathways involved often include the formation of intermediate species that are highly reactive and capable of driving the desired chemical transformations.
Comparación Con Compuestos Similares
Chromium;oxo(sulfanylidene)molybdenum can be compared with other similar compounds, such as:
Chromium oxides: These compounds are primarily used as catalysts and in materials science.
Molybdenum oxides: Known for their catalytic properties and applications in electronics.
Oxo-molybdenum complexes: These are widely studied for their role in biological systems and as catalysts in organic synthesis.
The uniqueness of this compound lies in its combination of chromium and molybdenum, which imparts a unique set of properties that are not found in the individual oxides or complexes of these elements.
Propiedades
| 139920-09-5 | |
Fórmula molecular |
CrMoOS |
Peso molecular |
196.01 g/mol |
Nombre IUPAC |
chromium;oxo(sulfanylidene)molybdenum |
InChI |
InChI=1S/Cr.Mo.O.S |
Clave InChI |
WHHNJMQJJKHUSH-UHFFFAOYSA-N |
SMILES canónico |
O=[Mo]=S.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)


![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)

